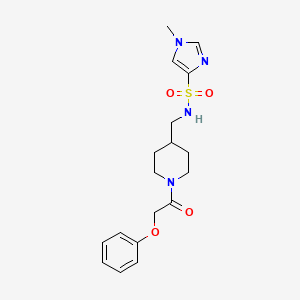
1-methyl-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)-1H-imidazole-4-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-methyl-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)-1H-imidazole-4-sulfonamide is a useful research compound. Its molecular formula is C18H24N4O4S and its molecular weight is 392.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
1-methyl-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)-1H-imidazole-4-sulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by the imidazole ring and a sulfonamide group, which are known to influence its biological interactions. The molecular formula is C17H22N4O3S with a molecular weight of approximately 358.45 g/mol. The structural representation can be derived from its IUPAC name, indicating significant functional groups that contribute to its biological activity.
Research indicates that compounds similar to this compound often interact with specific biological targets such as receptors or enzymes. Potential mechanisms include:
- Inhibition of Enzymatic Activity : Compounds with sulfonamide groups have shown inhibitory effects on various enzymes, which may be relevant in treating diseases where enzyme modulation is beneficial.
- Receptor Modulation : The piperidine moiety suggests potential interactions with neurotransmitter receptors, which could impact neurological pathways.
Biological Activity
The biological activity of this compound has been evaluated in several studies:
Anticancer Activity
This compound has been investigated for its antiproliferative effects against various cancer cell lines. For example:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (breast cancer) | 52 | Induction of apoptosis and cell cycle arrest |
| MDA-MB-231 (triple-negative breast cancer) | 74 | Inhibition of tubulin polymerization |
These findings indicate that the compound may disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cells .
Antimicrobial Activity
In addition to anticancer properties, derivatives of imidazole compounds have demonstrated significant antimicrobial activity. Studies have shown that similar compounds can inhibit bacterial growth by disrupting cell membrane integrity, suggesting that this compound may possess similar properties .
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Study on Anticancer Properties : A study evaluated the effects of the compound on breast cancer cell lines, revealing significant antiproliferative activity and induction of apoptosis. The mechanism was linked to microtubule disruption and G2/M phase arrest .
- Antimicrobial Evaluation : Another study assessed the antimicrobial efficacy of related imidazole derivatives against various pathogens, demonstrating notable inhibition rates. This suggests that the compound could be further explored for its potential as an antimicrobial agent .
Eigenschaften
IUPAC Name |
1-methyl-N-[[1-(2-phenoxyacetyl)piperidin-4-yl]methyl]imidazole-4-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O4S/c1-21-12-17(19-14-21)27(24,25)20-11-15-7-9-22(10-8-15)18(23)13-26-16-5-3-2-4-6-16/h2-6,12,14-15,20H,7-11,13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARWFRNCPALPPRK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)S(=O)(=O)NCC2CCN(CC2)C(=O)COC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














